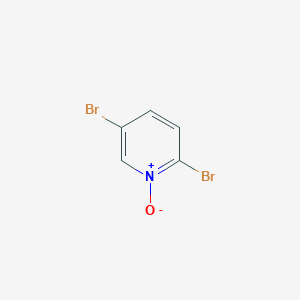

2,5-Dibromopyridine 1-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

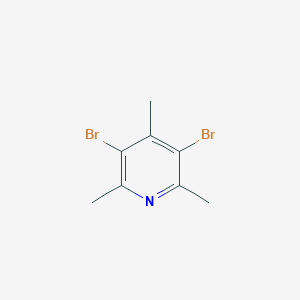

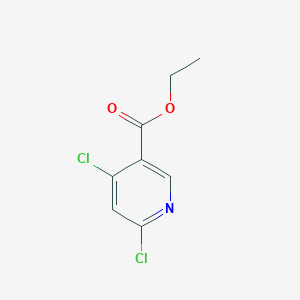

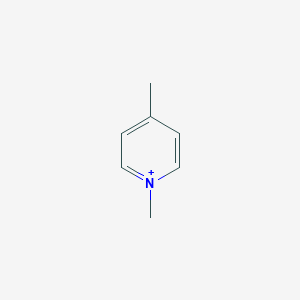

“2,5-Dibromopyridine 1-oxide” is a chemical compound with the molecular formula C5H3Br2NO . It has a molecular weight of 252.89 g/mol . The compound is also known by other names such as 2,5-dibromo-1-oxidopyridin-1-ium and 2,5-DIBROMOPYRIDIN-1-IUM-1-OLATE .

Synthesis Analysis

A scalable process for the preparation of 2,5-dibromopyridine has been developed . The process involves bromination with NBS followed by a Sandmeyer reaction to synthesize 2,5-dibromopyridine from its diazonium salt in the presence of bromine .

Molecular Structure Analysis

The molecular structure of 2,5-Dibromopyridine 1-oxide is characterized by several computed descriptors. The IUPAC name is 2,5-dibromo-1-oxidopyridin-1-ium . The InChI code is InChI=1S/C5H3Br2NO/c6-4-1-2-5 (7)8 (9)3-4/h1-3H . The canonical SMILES representation is C1=CC (= [N+] (C=C1Br) [O-])Br .

Physical And Chemical Properties Analysis

The physical form of 2,5-Dibromopyridine 1-oxide is solid . It has a molecular weight of 252.89 g/mol . The compound has a computed XLogP3-AA value of 1.6 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass is 252.85609 g/mol and the monoisotopic mass is 250.85814 g/mol . The topological polar surface area is 25.5 Ų .

科学的研究の応用

-

Synthesis of Heterocyclic Compounds

- Summary of Application : 2,5-Dibromopyridine is used in the synthesis of heterocyclic compounds, which are very useful as precursors of pharmacological compounds, in the synthesis of liquid crystals and polymers, as well as ligands for different transition metal cations .

- Methods of Application : The synthesis involves bromination with NBS followed by Sandmeyer reaction to synthesize 2,5-dibromopyridine from its diazonium salt in the presence of bromine instead of conventional copper halide such as CuBr as reagents or catalysts .

- Results : A convenient and scalable process for preparation of 2,5-dibromopyridine has been developed. Total yield of 83% has been achieved from 2-aminopyridine .

-

Dye-Sensitized Solar Cells

- Summary of Application : 2,5-Dibromopyridine is used in the synthesis of donor-acceptor polymers with a disilanobithiophene donor and a pyridine or pyrazine acceptor for applications in dye-sensitized solar cells .

- Methods of Application : The polymers are attached to TiO2 electrodes by immersing the electrodes in the polymer solutions under irradiation or in the dark .

- Results : The modified electrodes were applied to dye-sensitized solar cells and a maximal power conversion efficiency of 0.89% was obtained using the TiO2 electrode thermally modified with a DSBT–pyrazine alternating polymer .

-

Synthesis of Pyridinylimidazoles

- Summary of Application : 2,5-Dibromopyridine is used in the synthesis of pyridinylimidazoles .

- Methods of Application : The synthesis involves nucleophilic substitution reactions with 2-bromoethanol and 3-bromopropane-1,2-diol .

- Results : The total yield of this synthetic strategy to pyridinylimidazoles starting from 2-bromo-4-methylpyridine is 3.6% and 3.9% (7 linear steps), respectively .

-

Herbicides, Insecticides, and Fungicides

- Summary of Application : 2,5-Dibromopyridine is an important intermediate of organic synthesis, mainly used in medicine intermediate, organic synthesis, organic solvent, and can also be applicable to the aspects such as dye production, pesticide producing and spices .

- Methods of Application : The synthesis involves bromination of activated pyridines with bromine in polar protic solvents, such as water or ethanol .

- Results : Halo pyridines are themselves important final products as herbicides, insecticides, and fungicides .

-

Synthesis of Pyridinylimidazoles

- Summary of Application : 2,5-Dibromopyridine is used in the synthesis of pyridinylimidazoles .

- Methods of Application : The synthesis involves nucleophilic substitution reactions with 2-bromoethanol and 3-bromopropane-1,2-diol .

- Results : The total yield of this synthetic strategy to pyridinylimidazoles starting from 2-bromo-4-methylpyridine is 3.6% and 3.9% (7 linear steps), respectively .

-

Herbicides, Insecticides, and Fungicides

- Summary of Application : 2,5-Dibromopyridine is an important intermediate of organic synthesis, mainly used in medicine intermediate, organic synthesis, organic solvent, and can also be applicable to the aspects such as dye production, pesticide producing and spices .

- Methods of Application : The synthesis involves bromination of activated pyridines with bromine in polar protic solvents, such as water or ethanol .

- Results : Halo pyridines are themselves important final products as herbicides, insecticides, and fungicides .

Safety And Hazards

2,5-Dibromopyridine 1-oxide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . Safety measures include avoiding inhalation of dusts, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2,5-dibromo-1-oxidopyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-4-1-2-5(7)8(9)3-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULUIMDLAQFXTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1Br)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347318 |

Source

|

| Record name | 2,5-Dibromopyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromopyridine 1-oxide | |

CAS RN |

20734-22-9 |

Source

|

| Record name | 2,5-Dibromopyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Aminophenyl)amino]acetonitrile](/img/structure/B189549.png)